molecular formula C9H6N2O B2380239 4-[Cyano(hydroxy)methyl]benzonitrile CAS No. 15464-07-0

4-[Cyano(hydroxy)methyl]benzonitrile

Cat. No.: B2380239
CAS No.: 15464-07-0
M. Wt: 158.16
InChI Key: RKXDJWPWCJQMKO-UHFFFAOYSA-N
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Description

4-[Cyano(hydroxy)methyl]benzonitrile is an organic compound with the molecular formula C9H6N2O It is a derivative of benzonitrile, featuring a cyano group and a hydroxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-[Cyano(hydroxy)methyl]benzonitrile can be synthesized through several methods. One common approach involves the hydrosilylation reaction in the presence of an iron complex catalyst, such as Bu4N[Fe(CO)3(NO)]. Another method involves the preparation from 4-(aminomethyl)benzyl alcohol .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-[Cyano(hydroxy)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 4-formylbenzonitrile or 4-carboxybenzonitrile.

    Reduction: Formation of 4-(aminomethyl)benzonitrile.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used

Properties

IUPAC Name

4-[cyano(hydroxy)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXDJWPWCJQMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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